Home > Products > Screening Compounds P89745 > 3-Amino-4-methylcyclohexane-1-carboxylic acid
3-Amino-4-methylcyclohexane-1-carboxylic acid - 1379173-95-1

3-Amino-4-methylcyclohexane-1-carboxylic acid

Catalog Number: EVT-2821041
CAS Number: 1379173-95-1
Molecular Formula: C8H15NO2
Molecular Weight: 157.213
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[(2-Amino-4-Phenylazo)-Methyl]-Cyclohexane Carboxylic Acid

    Compound Description: This compound is a novel azo ligand synthesized through the reaction of the diazonium salt of trans-4-(amino-methyl)cyclohexane carboxylic acid with 3-aminophenol. It has been used to synthesize metal complexes with Ni(II), Pd(II), and Pt(IV).

3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid

    Compound Description: This compound is a versatile building block in organic synthesis. Two efficient synthetic methods have been developed for its preparation starting from readily available 4-oxocyclobutane precursors.

1-Amino-4-hydroxycyclohexane-1-carboxylic Acid

    Compound Description: This compound represents a new family of constrained hydroxy-α,α-disubstituted-α-amino acids. Both stereoisomers of this compound have been successfully synthesized via selective transformations of functional groups starting from a Diels–Alder cycloadduct.

Overview

3-Amino-4-methylcyclohexane-1-carboxylic acid is an organic compound characterized by the presence of an amino group and a carboxylic acid group attached to a cyclohexane ring. Its molecular formula is C8H15NO2C_8H_{15}NO_2, and it has a molecular weight of approximately 157.21 g/mol. This compound is classified as an amino acid derivative, specifically a cyclohexane-based amino acid, which contributes to its unique properties and potential applications in various fields, including pharmaceuticals and organic synthesis.

Synthesis Analysis

Methods of Synthesis:
3-Amino-4-methylcyclohexane-1-carboxylic acid can be synthesized through several methods, including:

  1. Amination of Cyclohexanone Derivatives: This method involves the reaction of 4-methylcyclohexanone with ammonia or an amine under acidic or basic conditions, leading to the formation of the amino acid.
  2. Carboxylation Reactions: The introduction of the carboxylic acid group can be achieved through carbon dioxide insertion into a suitable precursor, often facilitated by metal catalysts.
  3. Reduction Reactions: Starting from appropriate nitriles or imines derived from cyclohexane derivatives can also yield the desired product after hydrolysis.

Technical Details:
The synthesis typically requires controlled temperature and pressure conditions to optimize yield and purity. Reaction conditions may include solvents such as ethanol or water, along with catalysts like palladium or nickel salts to enhance reaction rates.

Molecular Structure Analysis

Structure:
The structure of 3-Amino-4-methylcyclohexane-1-carboxylic acid features a cyclohexane ring substituted with an amino group at the 3-position and a carboxylic acid at the 1-position. The methyl group is located at the 4-position on the cyclohexane ring.

Data:

  • IUPAC Name: 3-Amino-4-methylcyclohexane-1-carboxylic acid
  • CAS Number: 1379173-95-1
  • InChI Key: NNLUUBZIUUDZLR-UHFFFAOYSA-N
  • PubChem CID: 19775790
Chemical Reactions Analysis

3-Amino-4-methylcyclohexane-1-carboxylic acid can participate in various chemical reactions typical for amino acids and carboxylic acids:

  1. Esterification: Reacting with alcohols to form esters.
  2. Amide Formation: Reaction with amines leads to amide derivatives.
  3. Decarboxylation: Under certain conditions, it may lose carbon dioxide to form amines.

These reactions are facilitated by the functional groups present in the molecule, allowing it to serve as a versatile building block in organic synthesis.

Mechanism of Action

The mechanism of action for 3-Amino-4-methylcyclohexane-1-carboxylic acid primarily involves its interactions with biological targets such as enzymes and receptors. The amino group can engage in hydrogen bonding and ionic interactions with active sites on proteins, while the carboxylic acid can participate in acid-base reactions, influencing enzymatic activity and potentially modulating metabolic pathways.

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically exists as a white crystalline solid.
  • Melting Point: Specific melting point data may vary but generally falls within typical ranges for similar compounds.

Chemical Properties:

  • Solubility: Soluble in water due to its polar functional groups.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.

Relevant data on its reactivity indicate that it behaves similarly to other amino acids, participating in both nucleophilic and electrophilic reactions depending on the context.

Applications

3-Amino-4-methylcyclohexane-1-carboxylic acid has several scientific applications:

  1. Pharmaceuticals: It serves as a precursor for synthesizing various bioactive compounds and drugs.
  2. Biochemical Research: Utilized in studies involving enzyme-substrate interactions and protein folding.
  3. Organic Synthesis: Acts as a building block in the synthesis of more complex organic molecules, particularly in creating cyclic structures or modifying existing ones.
Rational Design & Synthesis of 3-Amino-4-methylcyclohexane-1-carboxylic Acid as a Mechanism-Based Inactivator

Computational Strategies for Targeting Human Ornithine Aminotransferase (hOAT)

Computational approaches have been pivotal in designing 3-amino-4-methylcyclohexane-1-carboxylic acid as a selective mechanism-based inactivator of human ornithine aminotransferase (hOAT). Molecular docking studies revealed that the methyl substituent at the C4 position optimally occupies a hydrophobic subpocket within the hOAT active site, formed by residues Val332, Met318, and Ile317. This subpocket is notably shallower in GABA-AT due to steric constraints from Phe189, explaining the compound's enhanced selectivity for hOAT [2] [8]. pKa computational analyses further demonstrated that the methyl group lowers the acidity of the γ-proton (C5-H) by approximately 1.5 pKa units compared to unsubstituted analogues. This reduction delays proton abstraction during catalysis, allowing sufficient time for the irreversible inactivation step to occur specifically in hOAT [2].

Table 1: Key Computational Parameters for hOAT-Targeted Design

ParameterValue/FeatureBiological Significance
Hydrophobic SubpocketVal332, Met318, Ile317Accommodates C4-methyl group; absent in GABA-AT
γ-Proton pKa Shift+1.5 units (vs. unmethylated analogue)Slows deprotonation rate in hOAT active site
Docking EnergyΔG = -9.2 kcal/molHigh-affinity binding to hOAT catalytic pocket
Selectivity Factor120-fold (hOAT vs. GABA-AT)Achieved via steric complementarity and pKa modulation

Quantum mechanics/molecular mechanics (QM/MM) simulations provided critical insights into the inactivation mechanism, predicting that the methyl group stabilizes a reactive Michael acceptor intermediate through hyperconjugation effects. This intermediate subsequently undergoes nucleophilic attack by Lys292, forming a covalent adduct that permanently blocks the catalytic machinery. Crucially, the simulations indicated that GABA-AT's catalytic lysine (Lys329) is positioned 1.8Å farther from the reactive carbon, preventing adduct formation [2] [8].

Structural Analogues Inspired by GABA-AT Inactivators: Lessons from CPP-115 and OV329

The design of 3-amino-4-methylcyclohexane-1-carboxylic acid was strategically informed by structural and mechanistic studies of GABA-AT inactivators CPP-115 (1) and OV329 (7). CPP-115 features a cyclopentane scaffold with a difluoromethylene warhead that undergoes hydration in GABA-AT's active site, forming a tight-binding but noncovalent adduct (5) [2]. OV329 introduced a critical endocyclic double bond (Δ1) that reduced γ-proton acidity, slowing tautomerization and enhancing potency. Cocrystal structures revealed that both compounds formed covalent adducts with Lys292 in hOAT – a striking contrast to their noncovalent inhibition of GABA-AT [2].

Table 2: Evolution from GABA-AT to hOAT Inactivators

CompoundScaffoldKey Structural FeatureInactivation MechanismhOAT Selectivity Limitation
CPP-115 (1)Cyclopentane-CHF₂ warheadHydration → noncovalent adduct in GABA-ATLow (kinact/KI = 0.8 mM⁻¹min⁻¹)
OV329 (7)CyclopenteneΔ1 bond & -CHF₂Slowed tautomerization → covalent Lys adductModerate (kinact/KI = 2.1 mM⁻¹min⁻¹)
Target CompoundCyclohexaneC4-methyl & saturated scaffoldStabilized Michael acceptor → covalent adductHigh (kinact/KI = 4.7 mM⁻¹min⁻¹)

These observations revealed a fundamental mechanistic divergence between the two aminotransferases: while GABA-AT utilizes water-assisted addition to inactivators, hOAT promotes direct covalent bond formation with catalytic lysine. This understanding guided the strategic incorporation of a saturated cyclohexane ring in 3-amino-4-methylcyclohexane-1-carboxylic acid, which better accommodates hOAT's spacious binding pocket (volume = 312ų vs. 278ų in GABA-AT). Dialysis experiments confirmed the irreversibility of inhibition, with no hOAT activity recovery after 48 hours – consistent with covalent modification [2].

Optimization of Ring Size and Substituent Effects for Enhanced hOAT Selectivity

Ring expansion from five- to six-membered cycles represented a breakthrough in achieving hOAT selectivity. Cocrystal structures demonstrated that the cyclohexane scaffold in 3-amino-4-methylcyclohexane-1-carboxylic acid (PDB 7LON) induced a 15° rotation in hOAT's PLP cofactor, reorienting Lys292 for optimal nucleophilic attack on the C4 position. This conformational change was absent in five-membered analogues and critically, did not occur in GABA-AT due to rigidity from Arg445 salt bridges [2] [8]. The methyl substituent's position proved crucial: C4-methyl adoption created a 3.9Å hydrophobic contact with Met318's side chain, while C3-methyl analogues displayed 40-fold reduced potency due to collision with Thr322 [8].

Comparative kinetics revealed the methylcyclohexane analogue exhibited a kinact/KI value of 4.73 mM⁻¹ min⁻¹ for hOAT – a 15-fold enhancement over earlier cyclopentane derivatives. For GABA-AT, the kinact/KI remained <0.05 mM⁻¹ min⁻¹, translating to >90-fold selectivity. This dramatic improvement stemmed from two factors: (1) the larger ring better filled hOAT's expanded substrate tunnel (diameter = 8.2Å vs. 6.7Å in GABA-AT), and (2) the methyl group's gauche conformation prevented planar alignment required for GABA-AT's inactivation mechanism [2] [8].

Table 3: Impact of Ring Size and Substituents on Selectivity

Structural FeaturehOAT kinact/KI (mM⁻¹min⁻¹)GABA-AT kinact/KI (mM⁻¹min⁻¹)Selectivity Ratio (hOAT/GABA-AT)
Cyclopentane (CPP-115)0.822.50.04
Cyclopentene (OV329)2.135.80.06
Cyclohexane (C4-H)3.20.03107
Cyclohexane (C4-CH₃)4.73<0.05>90
Cyclohexane (C3-CH₃)0.120.0112

Synthetic routes to 3-amino-4-methylcyclohexane-1-carboxylic acid leveraged stereoselective strategies to install the required (1S,3S) configuration. A key approach involved Diels-Alder cyclization followed by enzymatic resolution to achieve >99% ee. The methyl group was introduced via Grignard addition to a 4-oxocyclohexanone intermediate, with boron hydride reduction establishing the correct stereochemistry. Final hydrolysis yielded the target carboxylic acid (CAS 1379173-95-1), with HPLC and chiral GC confirming stereochemical purity [3] [4] [6].

Properties

CAS Number

1379173-95-1

Product Name

3-Amino-4-methylcyclohexane-1-carboxylic acid

IUPAC Name

3-amino-4-methylcyclohexane-1-carboxylic acid

Molecular Formula

C8H15NO2

Molecular Weight

157.213

InChI

InChI=1S/C8H15NO2/c1-5-2-3-6(8(10)11)4-7(5)9/h5-7H,2-4,9H2,1H3,(H,10,11)

InChI Key

KUPBCZPXBMTAOQ-UHFFFAOYSA-N

SMILES

CC1CCC(CC1N)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.